RGDF Exhibits 4–5-Fold Greater Potency than RGDS in Inhibiting Fibrinogen Binding to Human Platelets
In a direct head-to-head comparison, the RGDF tetrapeptide inhibited ¹²⁵I-fibrinogen binding to ADP-stimulated human platelets with a potency that was fourfold to fivefold greater than that of the RGDS tetrapeptide. This demonstrates that the C-terminal phenylalanine is not a passive substitution but actively enhances receptor engagement [1].
| Evidence Dimension | Inhibition of ¹²⁵I-fibrinogen binding to ADP-activated human platelets |
|---|---|
| Target Compound Data | RGDF: fourfold to fivefold more potent than RGDS (relative potency ratio 4–5) |
| Comparator Or Baseline | RGDS: potency defined as 1 (baseline reference) |
| Quantified Difference | 4–5-fold greater inhibitory potency for RGDF |
| Conditions | ADP-stimulated human platelets; ¹²⁵I-fibrinogen ligand; competitive binding assay |
Why This Matters
For researchers studying fibrinogen-dependent platelet aggregation or screening GPIIb/IIIa antagonists, RGDF provides a higher-sensitivity tool compound, reducing the peptide concentration required to achieve complete receptor blockade by 4–5-fold compared to RGDS.
- [1] Plow EF, Pierschbacher MD, Ruoslahti E, Marguerie G, Ginsberg MH. Arginyl-glycyl-aspartic acid sequences and fibrinogen binding to platelets. Blood. 1987;70(1):110-115. doi:10.1182/blood.V70.1.110.110 View Source
